molecular formula C16H13I2NO3 B7644803 (2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid

(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid

Cat. No. B7644803
M. Wt: 521.09 g/mol
InChI Key: JWYVRTYEULJQBP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid, also known as IBPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. IBPP is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, and its unique chemical structure has been found to possess several beneficial properties. In

Mechanism of Action

The mechanism of action of (2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, this compound has been shown to have cardioprotective effects, reducing the risk of heart disease.

Advantages and Limitations for Lab Experiments

(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity, making it suitable for research and development purposes. However, there are also limitations to its use. This compound is a relatively new compound, and its properties and effects are not yet fully understood. Further research is needed to fully explore its potential applications and limitations.

Future Directions

There are several future directions for research involving (2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid. One area of research is the development of new cancer therapies based on this compound. Further studies are needed to fully understand its mechanism of action and potential applications in cancer treatment. Another area of research is the development of new drugs for the treatment of inflammatory conditions such as arthritis. This compound has shown promising results in animal models, and further research is needed to explore its potential for use in humans. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its limitations and potential side effects.

Synthesis Methods

The synthesis of (2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid involves the reaction of 4-iodobenzoic acid with 4-iodoaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then coupled with (S)-3-amino-2-hydroxypropanoic acid to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for research and development purposes.

Scientific Research Applications

(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid has been found to possess several potential applications in scientific research. One of its most promising applications is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13I2NO3/c17-12-5-1-10(2-6-12)9-14(16(21)22)19-15(20)11-3-7-13(18)8-4-11/h1-8,14H,9H2,(H,19,20)(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYVRTYEULJQBP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13I2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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